molecular formula C8H12N2O3 B1518069 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 1019111-17-1

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No. B1518069
CAS RN: 1019111-17-1
M. Wt: 184.19 g/mol
InChI Key: LQMHXBLLXPHUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O3 . It has an average mass of 184.193 Da and a monoisotopic mass of 184.084793 Da .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid”, involves various methods . One method involves the cyclization of hydrazide with KOH/dry ice in dry ethanol .


Molecular Structure Analysis

The InChI code for “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” is 1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” is a powder with a melting point of 75-76°C . It has a molecular weight of 184.19 g/mol .

Scientific Research Applications

Anti-inflammatory Activity

1,3,4-Oxadiazole derivatives have been reported to exhibit anti-inflammatory properties. The isopropyl group in “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” could potentially enhance this activity due to its lipophilic nature, which may aid in better cell membrane penetration .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety have shown effectiveness against various bacteria and fungi. The propanoic acid side chain might confer additional antimicrobial properties due to its ability to disrupt microbial cell walls .

Anticancer Activity

The oxadiazole ring has been associated with anti-proliferative effects against cancer cells. The presence of an isopropyl group could influence the compound’s ability to interact with cancer cell receptors or enzymes .

Materials Science Applications

Oxadiazoles are promising scaffolds for materials science applications such as OLEDs, gas separation membranes, and corrosion inhibitors. The specific structure of “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” might offer unique properties for such applications .

Antineoplastic Properties

Similar oxadiazole derivatives have been used in the development of antineoplastic agents. The compound’s structure could be explored for its potential use in targeted cancer therapies .

Antioxidant Properties

Oxadiazole derivatives can also exhibit antioxidant properties. The isopropyl group may affect the compound’s ability to neutralize free radicals .

Analgesic Properties

The analgesic effects of oxadiazoles make them candidates for pain management research. The propanoic acid moiety might contribute to this activity by affecting prostaglandin synthesis .

Antiviral Activity

Some oxadiazoles have shown antiviral activities. The unique combination of functional groups in “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” could be investigated for potential efficacy against viruses .

Safety and Hazards

The safety information for “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid” and similar compounds could involve further exploration of their biological and pharmacological properties. As many oxadiazole derivatives exhibit a range of biological activities, they may have potential applications in medicine and agriculture .

properties

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHXBLLXPHUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223859
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

CAS RN

1019111-17-1
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 3
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 4
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 5
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.